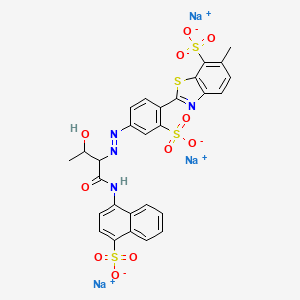
N,N-Bis-(2-(2-hydroxy-5-octylbenzylamino)ethyl)-2-hydroxy-5-octylbenzylamine, calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] is a complex organic compound with a unique structure. It is characterized by the presence of calcium ions coordinated with phenolate groups and imine linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] typically involves the reaction of 2-hydroxy-5-octylbenzaldehyde with ethylenediamine to form an imine intermediate. This intermediate is then reacted with calcium ions in the presence of a base to yield the final product. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] undergoes various types of chemical reactions, including:
Oxidation: The phenolate groups can be oxidized to quinones under specific conditions.
Reduction: The imine linkages can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The phenolate groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate temperatures (20-60°C) and in solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenolates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] involves its ability to coordinate with metal ions and form stable complexes. This coordination can influence various molecular targets and pathways, including calcium ion transport and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium 2,2’-[[[(2-hydroxyphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-phenolate]
- Calcium 2,2’-[[[(2-hydroxy-5-methylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-methylphenolate]
Uniqueness
Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] is unique due to its long alkyl chains, which enhance its solubility in organic solvents and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and stability .
Propriétés
Numéro CAS |
68568-82-1 |
|---|---|
Formule moléculaire |
C49H77CaN3O3 |
Poids moléculaire |
796.2 g/mol |
Nom IUPAC |
calcium;2-[[2-[(2-hydroxy-5-octylphenyl)methyl-[2-[(5-octyl-2-oxidophenyl)methylamino]ethyl]amino]ethylamino]methyl]-4-octylphenolate |
InChI |
InChI=1S/C49H79N3O3.Ca/c1-4-7-10-13-16-19-22-41-25-28-47(53)44(35-41)38-50-31-33-52(40-46-37-43(27-30-49(46)55)24-21-18-15-12-9-6-3)34-32-51-39-45-36-42(26-29-48(45)54)23-20-17-14-11-8-5-2;/h25-30,35-37,50-51,53-55H,4-24,31-34,38-40H2,1-3H3;/q;+2/p-2 |
Clé InChI |
RWWNWXPUTUJRBY-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC1=CC(=C(C=C1)[O-])CNCCN(CCNCC2=C(C=CC(=C2)CCCCCCCC)[O-])CC3=C(C=CC(=C3)CCCCCCCC)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
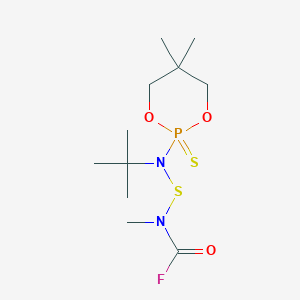
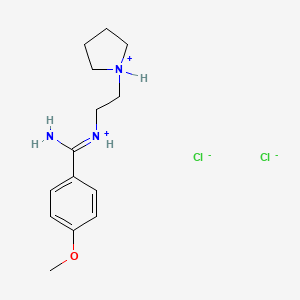
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)

![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B13760569.png)
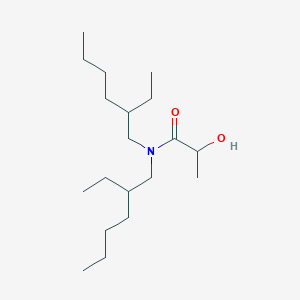

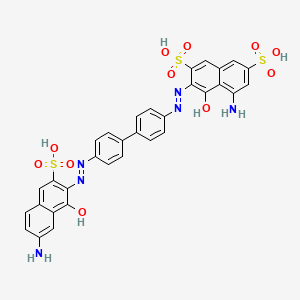
![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
